molecular formula C17H27NO6 B4000148 N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

Cat. No.: B4000148
M. Wt: 341.4 g/mol
InChI Key: NNWMMYKJTZLVPS-UHFFFAOYSA-N
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Description

N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid is a chemical compound that combines an amine with an oxalic acid moiety

Scientific Research Applications

N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine typically involves a multi-step process. One common method includes the reaction of 4-ethoxyphenol with 3-chloropropylamine to form N-[3-(4-ethoxyphenoxy)propyl]amine. This intermediate is then reacted with butan-1-amine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-methoxyphenoxy)propyl]butan-1-amine
  • N-[3-(4-ethoxyphenoxy)propyl]pentan-1-amine
  • N-[3-(4-ethoxyphenoxy)propyl]hexan-1-amine

Uniqueness

N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxyphenoxy group and butan-1-amine backbone provide a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.

Properties

IUPAC Name

N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-3-5-11-16-12-6-13-18-15-9-7-14(8-10-15)17-4-2;3-1(4)2(5)6/h7-10,16H,3-6,11-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWMMYKJTZLVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCOC1=CC=C(C=C1)OCC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 2
N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
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N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid
Reactant of Route 6
N-[3-(4-ethoxyphenoxy)propyl]butan-1-amine;oxalic acid

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